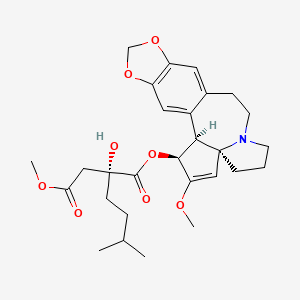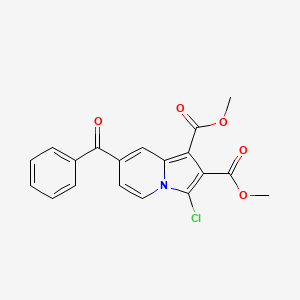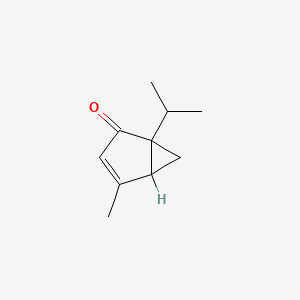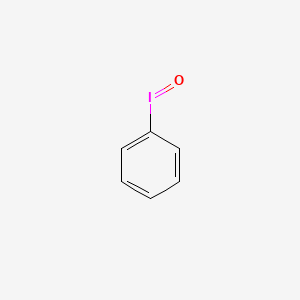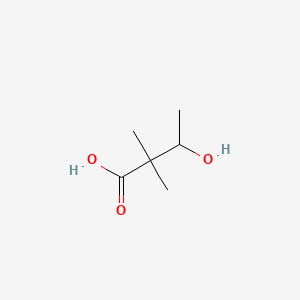
3-Hydroxy-2,2-dimethylbutanoic acid
概要
説明
3-hydroxy-2,2-dimethylbutyric acid is a 3-hydroxy monocarboxylic acid that is 2,2-dimethylbutyric acid carrying a single hydroxy substituent at position 3. It has a role as a rat metabolite and a drug metabolite.
科学的研究の応用
Cyanohydrin Synthesis : 3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through the cyanohydrin synthesis from 3-hydroxy-3-methyl-2-butanone. This process involves several intermediate compounds and has applications in organic synthesis (Powell et al., 1978).
Chemical Precursor : It can be synthesized via hydrogen peroxide oxidation of hydroxypivaldehyde, with optimization of reaction conditions being a focus for efficient synthesis (Jiang Nan-zhe, 2004).
Phosphoric Acid Derivatives : It's involved in the preparation of phosphoric acid derivatives, such as 3,3-dimethylbutyl phosphoric acid, indicating its utility in producing complex organic compounds (Cherbuliez et al., 1966).
Synthetic Cannabinoid Analysis : In forensic science, it's identified as a metabolite in the analysis of synthetic cannabinoids, demonstrating its relevance in toxicology and law enforcement (Yeter, 2020).
Chemical Vapor Deposition : It reacts with Zirconium Tetrachloride, forming a volatile compound used as a precursor for the preparation of inorganic materials by chemical vapor deposition (Makhaev & Petrova, 2018).
Synthesis of Sweetener Precursors : It's utilized in the synthesis of 3,3-Dimethylbutyraldehyde, an intermediate in the production of the sweetener neotame, highlighting its role in food chemistry (Xun Yu-jun, 2009).
Environmental Science : In the study of atmospheric chemistry, it's found as a tracer compound in aerosol samples, linking it to environmental monitoring and air quality research (Jaoui et al., 2005).
作用機序
Safety and Hazards
The safety information for 3-Hydroxy-2,2-dimethylbutanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .
将来の方向性
生化学分析
Biochemical Properties
3-Hydroxy-2,2-dimethylbutanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids and branched-chain amino acids. It interacts with several enzymes, including dehydrogenases and transferases, which facilitate its conversion into other metabolites. For instance, it can be converted into 2,2-dimethylbutanoic acid through the action of specific dehydrogenases . These interactions are crucial for maintaining cellular energy balance and metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in lipid metabolism and energy production . Additionally, this compound has been shown to impact cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, it may inhibit certain dehydrogenases, thereby affecting the oxidation of fatty acids . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes involved in metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolism and energy balance. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids and fatty acids. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites . These metabolic pathways are essential for maintaining cellular energy homeostasis and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s transport and distribution are crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The compound’s activity and function are dependent on its precise localization within the cell, which is regulated by specific targeting signals and modifications .
特性
IUPAC Name |
3-hydroxy-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQQCKPTVZHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951860 | |
| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-83-8 | |
| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29269-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


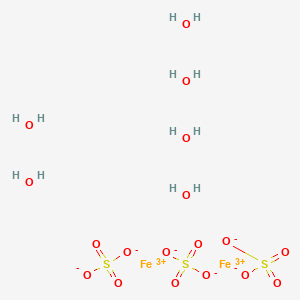
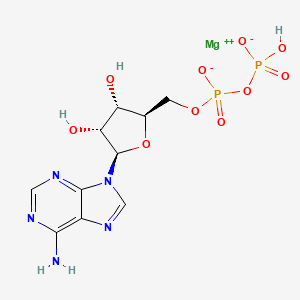
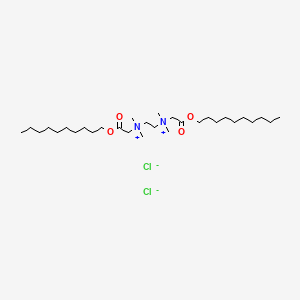

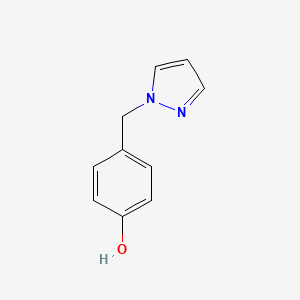
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
